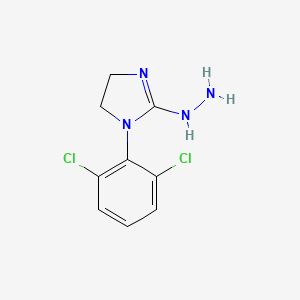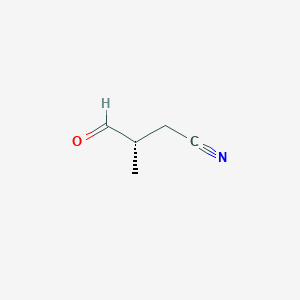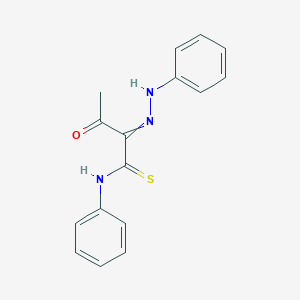![molecular formula C16H16N4O B12532154 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-76-5](/img/structure/B12532154.png)
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole is a heterocyclic compound that features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a tetrazole moiety. The presence of the tetrazole ring imparts significant chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, 4-(3-phenylpropoxy)benzaldehyde. This is achieved through the reaction of 4-hydroxybenzaldehyde with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide (NaN3) and a suitable catalyst, such as zinc oxide (ZnO), in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or alcohols.
科学的研究の応用
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
作用機序
The mechanism of action of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways .
類似化合物との比較
Similar Compounds
5-Phenyl-2H-tetrazole: Shares the tetrazole ring but lacks the phenylpropoxy group, resulting in different chemical properties and reactivity.
4-(3-Phenylpropoxy)benzaldehyde: An intermediate in the synthesis of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole, with distinct chemical behavior due to the absence of the tetrazole ring.
Uniqueness
This compound is unique due to the combination of the phenylpropoxy group and the tetrazole ring, which imparts specific chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .
特性
CAS番号 |
651769-76-5 |
|---|---|
分子式 |
C16H16N4O |
分子量 |
280.32 g/mol |
IUPAC名 |
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C16H16N4O/c1-2-5-13(6-3-1)7-4-12-21-15-10-8-14(9-11-15)16-17-19-20-18-16/h1-3,5-6,8-11H,4,7,12H2,(H,17,18,19,20) |
InChIキー |
OKFQWLKOGHFKHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)


![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
